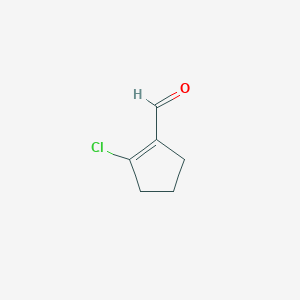

2-Chlorocyclopent-1-enecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorocyclopentene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c7-6-3-1-2-5(6)4-8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJULZCJPGRVEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495971 | |

| Record name | 2-Chlorocyclopent-1-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2611-03-2 | |

| Record name | 2-Chlorocyclopent-1-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Role As a Chiral Building Block Precursor

The development of asymmetric methodologies is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. While direct enantioselective reactions involving 2-chlorocyclopent-1-enecarbaldehyde are not extensively reported in scientific literature, its structure suggests a significant potential for its use as a precursor to chiral building blocks. This potential is rooted in the established asymmetric reactions of α,β-unsaturated aldehydes.

The aldehyde functionality can be a handle for introducing chirality through various organocatalytic or metal-catalyzed asymmetric transformations. For instance, the development of chiral secondary amine catalysts has revolutionized the asymmetric functionalization of α,β-unsaturated aldehydes via iminium ion activation. This approach could potentially be applied to this compound to achieve enantioselective additions to the double bond.

Furthermore, the chloro-substituent can influence the stereochemical outcome of reactions and serve as a site for subsequent stereospecific transformations. The inherent reactivity of the aldehyde group allows for its conversion into other functionalities, which can then participate in or direct stereoselective reactions on the cyclopentene (B43876) core.

Significance in the Construction of Functionalized Cyclic Systems

Vilsmeier-Haack Reaction for α-Halogenated α,β-Unsaturated Aldehyde Formation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it can also be applied to certain alkenes and carbonyl compounds. organic-chemistry.orgjk-sci.comcambridge.orgwikipedia.orgchemistrysteps.comyoutube.com The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide such as phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.commychemblog.com This electrophilic reagent then attacks the substrate, leading to formylation. youtube.comnrochemistry.com In the case of cyclic ketones, the reaction can proceed to yield α-chloro-α,β-unsaturated aldehydes.

The general mechanism involves the formation of the Vilsmeier reagent, which then reacts with the enol or enolate form of the ketone. Subsequent elimination and hydrolysis steps lead to the final product. wikipedia.org

Optimization of Reaction Conditions for Cyclopentenone Derivatives

The successful synthesis of this compound from cyclopentanone (B42830) derivatives via the Vilsmeier-Haack reaction is highly dependent on the careful optimization of reaction conditions. Key parameters that are often manipulated include the stoichiometry of the reagents, reaction temperature, and the choice of solvent.

The Vilsmeier reagent is typically prepared by the slow addition of phosphorus oxychloride to an excess of N,N-dimethylformamide at low temperatures, often 0°C, to control the exothermic reaction. The cyclopentanone derivative is then added to this pre-formed reagent. The reaction temperature is a critical factor; while the initial formation of the Vilsmeier reagent is conducted at low temperatures, the subsequent reaction with the ketone may require heating to proceed at a reasonable rate. Temperatures can range from room temperature to around 90°C. niscpr.res.in The molar ratio of the Vilsmeier reagent to the ketone is also crucial, with an excess of the reagent often being used to ensure complete conversion.

Common solvents for the Vilsmeier-Haack reaction include chlorinated hydrocarbons like dichloromethane (B109758) or chloroform, and in some cases, an excess of DMF can serve as the solvent. youtube.com The work-up procedure typically involves pouring the reaction mixture into an ice-water mixture and neutralizing with a base, such as sodium acetate (B1210297) or sodium hydroxide, to hydrolyze the intermediate iminium salt to the desired aldehyde. mychemblog.comnrochemistry.com

| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyclopentanone | POCl₃, DMF | Dichloromethane | 0 to 70 | 5 | 65-75 |

| 2-Methylcyclopentanone | POCl₃, DMF | Chloroform | 25 to 80 | 6 | 60-70 |

| 3-Methylcyclopentanone | POCl₃, DMF | DMF | 0 to 90 | 4 | 70-80 |

Table 1: Optimized conditions for the Vilsmeier-Haack reaction of cyclopentanone derivatives.

Scope and Limitations of Precursor Ketones

The Vilsmeier-Haack reaction for the formation of α-chloro-α,β-unsaturated aldehydes is applicable to a range of cyclic ketones. However, the structure of the precursor ketone can significantly influence the reaction's outcome and yield.

Generally, unsubstituted and symmetrically substituted cyclic ketones provide the most straightforward results. In the case of unsymmetrically substituted cyclopentanones, the regioselectivity of the formylation can be an issue, potentially leading to a mixture of isomeric products. The electronic and steric effects of the substituents play a significant role in directing the electrophilic attack of the Vilsmeier reagent. Electron-donating groups can enhance the reactivity of the enol intermediate, while bulky substituents may hinder the approach of the reagent to the adjacent carbon atom.

A major limitation of this method is its applicability to ketones that can readily form an enol or enolate. Ketones that are sterically hindered around the α-carbon may react slowly or not at all. Furthermore, substrates with other functional groups that are sensitive to the acidic and electrophilic conditions of the Vilsmeier-Haack reaction may undergo undesired side reactions. For instance, acid-labile protecting groups may be cleaved, and other nucleophilic centers within the molecule could potentially react with the Vilsmeier reagent.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid, providing access to 2-chlorocyclopent-1-enecarboxylic acid and its derivatives. Several oxidative methods are available, each with its own advantages in terms of selectivity, reaction conditions, and substrate compatibility.

Vanadium Pentoxide-Hydrogen Peroxide Systems for Oxidative Esterification

A catalytic system composed of vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) offers an efficient method for the oxidative esterification of aldehydes. researchgate.netorganic-chemistry.org This method allows for the direct conversion of aldehydes to their corresponding methyl esters in the presence of methanol (B129727) under mild conditions. researchgate.netorganic-chemistry.org The reaction is advantageous due to its high efficiency, cost-effectiveness, and the use of an environmentally benign oxidant. researchgate.net

The proposed mechanism involves the formation of a hemiacetal by the reaction of the aldehyde with the alcohol solvent. This hemiacetal is then oxidized by a pervanadium species, formed from the reaction of V₂O₅ with H₂O₂, to yield the ester. researchgate.net This method has been successfully applied to a variety of aldehydes, including unsaturated ones. organic-chemistry.org

| Aldehyde Substrate | Solvent | Catalyst | Oxidant | Temperature | Yield of Methyl Ester (%) |

| Benzaldehyde | Methanol | V₂O₅ (cat.) | H₂O₂ | Reflux | 95 |

| Cinnamaldehyde | Methanol | V₂O₅ (cat.) | H₂O₂ | Reflux | 92 |

| 4-Chlorobenzaldehyde | Methanol | V₂O₅ (cat.) | H₂O₂ | Reflux | 96 |

| Furfural | Methanol | V₂O₅ (cat.) | H₂O₂ | Reflux | 85 |

Table 2: Oxidative esterification of various aldehydes using the V₂O₅-H₂O₂ system. researchgate.net

Sodium Chlorite (B76162) (NaClO₂) Mediated Oxidation Pathways

The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, is a highly effective and widely used method for the oxidation of aldehydes to carboxylic acids. wikipedia.org A key advantage of this method is its high chemoselectivity, allowing for the oxidation of aldehydes in the presence of other sensitive functional groups. wikipedia.org It is particularly well-suited for the oxidation of α,β-unsaturated aldehydes, which can be prone to side reactions with other oxidants. wikipedia.orgnih.gov

The reaction is typically carried out in a buffered solution, often using a phosphate (B84403) buffer, to maintain a slightly acidic pH. A chlorine scavenger, such as 2-methyl-2-butene, is commonly added to the reaction mixture to quench the hypochlorite (B82951) byproduct, which can otherwise lead to undesired chlorination reactions. The active oxidant is believed to be chlorous acid (HClO₂), which is generated in situ from sodium chlorite. wikipedia.org

| Aldehyde Substrate | Oxidant | Buffer/Additive | Solvent | Temperature | Yield of Carboxylic Acid (%) |

| Crotonaldehyde | NaClO₂ | NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temp | 90 |

| Cinnamaldehyde | NaClO₂ | NaH₂PO₄, 2-methyl-2-butene | THF/H₂O | Room Temp | 95 |

| Geranial | NaClO₂ | NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temp | 88 |

| Benzaldehyde | NaClO₂ | NaH₂PO₄, 2-methyl-2-butene | Acetonitrile/H₂O | Room Temp | 98 |

Table 3: Pinnick oxidation of α,β-unsaturated and other aldehydes.

Manganese Dioxide (MnO₂) Catalyzed Oxidations in Alcohol Solvents

Manganese dioxide (MnO₂) is a well-known and versatile oxidant in organic synthesis, most commonly employed for the selective oxidation of allylic and benzylic alcohols to the corresponding aldehydes and ketones. acs.orgarkat-usa.org However, under certain conditions, particularly with activated MnO₂, it can also facilitate the oxidation of aldehydes to carboxylic acids or their esters when the reaction is performed in an alcohol solvent. organic-chemistry.orgrsc.org

The oxidation with MnO₂ is a heterogeneous reaction, and its reactivity can be highly dependent on the method of preparation and the activation of the reagent. For the oxidation of an aldehyde to an ester in an alcohol solvent, the reaction likely proceeds through the formation of a hemiacetal intermediate, which is then oxidized on the surface of the MnO₂. The use of an excess of MnO₂ is often required to drive the reaction to completion. acs.org Solvents such as dichloromethane, chloroform, and hydrocarbons are commonly used for MnO₂ oxidations. acs.org

While primarily used for alcohol oxidation, the ability of MnO₂ to oxidize aldehydes to esters, especially in a one-pot sequence from an alcohol, makes it a valuable tool in organic synthesis. organic-chemistry.orgrsc.org

Alternative Synthetic Routes to 2-Halocycloalkenecarbaldehyde Analogs

While the Vilsmeier-Haack reaction is a primary method, other strategies exist for synthesizing α,β-unsaturated carbonyl compounds, which can be adapted for 2-halocycloalkenecarbaldehyde analogs. google.com One general approach involves the halogenation of a corresponding α,β-unsaturated aldehyde, followed by dehydrohalogenation. nih.gov However, this method can sometimes result in lower yields. nih.gov

Another alternative involves the dehydration of aldol (B89426) condensation products to form the α,β-unsaturated backbone, although this does not directly introduce the halo-substituent. google.comquora.com For halo-specific analogs, variations of the Vilsmeier-Haack reaction can be employed, for instance, using different halogenating agents within the Vilsmeier reagent formation. Additionally, the reaction of other cyclic ketones, such as cyclohexanone (B45756), with the Vilsmeier reagent can produce the corresponding six-membered ring analogs, like 2-chlorocyclohex-1-enecarbaldehyde. researchgate.net

Mechanistic Investigations of Halo-Aldehyde Formation

The formation of 2-halocycloalkenecarbaldehydes via the Vilsmeier-Haack reaction proceeds through a well-documented mechanism. chemistrysteps.comchemeurope.com

Formation of the Vilsmeier Reagent : The reaction begins with the interaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to an intermediate that eliminates a chloride ion and subsequently a dichlorophosphate (B8581778) anion to form the electrophilic (chloromethylene)dimethyliminium ion, also known as the Vilsmeier reagent. nrochemistry.comyoutube.com

Electrophilic Attack : The ketone, cyclopentanone, tautomerizes to its more nucleophilic enol or enolate form. The enol then attacks the electrophilic carbon of the Vilsmeier reagent. youtube.com

Intermediate Formation and Elimination : This attack results in the formation of an oxygen-phosphoryl bond and a new carbon-carbon bond. The aromaticity is then restored through the elimination of a proton, leading to an iminium salt intermediate. youtube.comchemeurope.com

Hydrolysis : In the final step, the reaction mixture is treated with water. The iminium ion is hydrolyzed, which involves the attack of water, followed by the elimination of dimethylamine, to yield the final this compound product. chem-station.comyoutube.com

Stereochemical Considerations in Precursor Synthesis

In the synthesis of the parent compound, this compound, from the achiral precursor cyclopentanone, no new stereocenters are generated. The product itself is achiral.

However, if a substituted chiral cycloalkanone is used as the precursor, stereochemical outcomes become an important consideration. adelaide.edu.au The Vilsmeier-Haack reaction is generally regioselective, with substitution occurring at the less sterically hindered position. nrochemistry.com If the precursor contains existing stereocenters, the reaction conditions are typically mild enough that these centers are preserved, leading to a product with retained stereochemistry.

The focus of stereochemical control in these syntheses lies in the design and preparation of the chiral precursors. adelaide.edu.au For example, starting with an enantiomerically pure substituted cyclopentanone would be necessary to produce an enantiomerically enriched 2-halocycloalkenecarbaldehyde analog. The geometry of the resulting double bond is typically fixed due to the cyclic nature of the product.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chlorocyclohex-1-enecarbaldehyde |

| Chloroform |

| Cyclopentanone |

| Dichloromethane (DCM) |

| N,N-Dimethylformamide (DMF) |

Chemical Reactivity and Mechanistic Pathways of 2 Chlorocyclopent 1 Enecarbaldehyde

Nucleophilic Additions and Substitutions

The presence of both a carbonyl group and a carbon-carbon double bond in conjugation makes 2-chlorocyclopent-1-enecarbaldehyde susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-conjugate addition). The electronic properties of the nucleophile and the reaction conditions typically determine the regioselectivity of the attack.

Enolate Reactivity in Conjugate Additions

Enolates are powerful carbon-centered nucleophiles that are expected to react with this compound primarily through a conjugate addition mechanism, often referred to as a Michael addition. nih.govmasterorganicchemistry.com The reaction is initiated by the deprotonation of a carbonyl compound containing α-hydrogens to form a resonance-stabilized enolate. This enolate then attacks the electrophilic β-carbon of the cyclopentene (B43876) ring. nih.gov

The general mechanism proceeds in three key steps:

Enolate Formation: A base abstracts an α-proton from a ketone, ester, or similar carbonyl compound to generate the nucleophilic enolate. nih.gov

Conjugate Addition: The enolate attacks the β-carbon of the this compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. nih.gov

Protonation: The resulting enolate is protonated, typically by the conjugate acid of the base used or during aqueous workup, to yield the final 1,5-dicarbonyl compound. nih.gov

The stability of the enolate donor plays a crucial role; stabilized enolates, such as those derived from malonic esters or β-ketoesters, are particularly effective in Michael additions. nih.gov

Illustrative Example of Enolate Addition: The following table illustrates the expected products from the reaction of this compound with various enolate precursors, based on general principles of Michael additions.

| Enolate Precursor | Base | Expected Product |

| Diethyl malonate | Sodium ethoxide | Diethyl 2-((1-chloro-2-formylcyclopent-2-en-1-yl)methyl)malonate |

| Cyclohexanone (B45756) | Lithium diisopropylamide (LDA) | 2-((1-chloro-2-formylcyclopent-2-en-1-yl)methyl)cyclohexan-1-one |

| Ethyl acetoacetate | Sodium ethoxide | Ethyl 2-((1-chloro-2-formylcyclopent-2-en-1-yl)methyl)-3-oxobutanoate |

Reactions with Carbon-Centered Nucleophiles

Beyond enolates, a variety of other carbon-centered nucleophiles can react with this compound. The outcome of these reactions—1,2-addition versus 1,4-conjugate addition—is largely dependent on the "hardness" or "softness" of the nucleophile. researchgate.net

Hard Nucleophiles: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are considered "hard" nucleophiles. They tend to favor irreversible, kinetically controlled 1,2-addition to the highly electrophilic carbonyl carbon. khanacademy.org This would lead to the formation of a secondary alcohol after protonation of the intermediate alkoxide. khanacademy.orgyoutube.com

Soft Nucleophiles: "Soft" nucleophiles, like organocuprates (Gilman reagents, R₂CuLi), exhibit a preference for thermodynamically controlled 1,4-conjugate addition. nih.gov The reaction with an organocuprate would introduce an alkyl or aryl group at the β-position of the cyclopentene ring.

The general mechanism for the addition of a Grignard reagent involves the nucleophilic attack of the carbanionic carbon of the Grignard on the carbonyl carbon, followed by protonation of the resulting magnesium alkoxide. khanacademy.org

Intermolecular and Intramolecular Michael-Type Additions

The Michael reaction framework can be extended to both intermolecular and intramolecular scenarios. nih.gov

Intermolecular Michael Additions: This involves the reaction between two separate molecules, as described for enolates and other carbon nucleophiles. nih.gov A wide range of Michael donors can be employed, including enamines and nitroalkanes. nih.gov

Intramolecular Michael Additions: If a molecule contains both a Michael acceptor (like the α,β-unsaturated aldehyde moiety in our substrate) and a nucleophilic group in a suitable position, an intramolecular cyclization can occur. nih.gov For instance, a derivative of this compound with a tethered active methylene (B1212753) compound could potentially undergo an intramolecular Michael addition to form a bicyclic system. Such reactions are powerful tools for the construction of complex cyclic structures. nih.govrsc.org The success of these reactions often depends on the length and nature of the tether connecting the nucleophile and the acceptor, with the formation of five- and six-membered rings being generally favored. libretexts.org

Organometallic Chemistry and Cross-Coupling Reactions

The vinylic chloride in this compound opens up possibilities for organometallic transformations, particularly the formation of organometallic reagents and participation in cross-coupling reactions.

Formation and Reactivity of Organozinc Reagents from Halo-Aldehydes

Organozinc reagents are valuable intermediates in organic synthesis due to their tolerance of a wide range of functional groups. acs.orgsigmaaldrich.com The direct insertion of zinc metal into the carbon-chlorine bond of this compound would form a functionalized organozinc halide.

The formation of organozinc reagents from organic halides can be facilitated by activating the zinc metal, for instance, by using Rieke® zinc or activators like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. researchgate.net The presence of lithium chloride can also be crucial for solubilizing the organozinc species and enhancing its reactivity. wikipedia.org

General Scheme for Organozinc Reagent Formation: R-Cl + Zn → R-Zn-Cl (where R-Cl is this compound)

Once formed, this organozinc reagent would possess a nucleophilic carbon center and could participate in various subsequent reactions, such as Negishi cross-coupling. researchgate.netslideshare.net A significant challenge in preparing such a reagent from a halo-aldehyde is the potential for the nucleophilic organozinc species to react with the aldehyde group of another molecule in the reaction mixture. wikipedia.org One-pot procedures, like the Barbier reaction, generate the organometallic reagent in the presence of an electrophile to favor the desired coupling. researchgate.netwikipedia.org

Palladium-Catalyzed Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. nih.gov The vinylic chloride of this compound makes it a suitable substrate for such a reaction with arylboronic acids. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a palladium(II) complex.

Transmetalation: The aryl group from the arylboronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final arylated product.

The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the coupling, especially with a less reactive substrate like a vinyl chloride. organic-chemistry.orgrsc.org Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands (like SPhos) or N-heterocyclic carbene (NHC) ligands, have shown high efficacy for the coupling of aryl and vinyl chlorides. nih.govorganic-chemistry.org

Hypothetical Suzuki-Miyaura Coupling of this compound: This table presents hypothetical outcomes for the Suzuki-Miyaura coupling with various arylboronic acids, based on known methodologies for vinyl chlorides.

| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Expected Product |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | CsF | 2-Phenylcyclopent-1-enecarbaldehyde |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | 2-(4-Methoxyphenyl)cyclopent-1-enecarbaldehyde |

| 3-Thienylboronic acid | Pd(OAc)₂ | Buchwald Ligand | K₂CO₃ | 2-(Thiophen-3-yl)cyclopent-1-enecarbaldehyde |

Heck and Stille Coupling Reactions for Alkenylation/Arylation

The vinyl chloride functionality in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, to introduce new alkenyl or aryl groups. organic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.org These reactions are powerful tools for carbon-carbon bond formation in organic synthesis. organic-chemistry.orgwikipedia.org

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, this would involve the reaction with an alkene (e.g., styrene (B11656) or an acrylate) to form a new carbon-carbon bond at the 2-position of the cyclopentene ring, displacing the chlorine atom. The catalytic cycle of the Heck reaction typically involves the oxidative addition of the vinyl chloride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of base is crucial to the success of the reaction and to prevent the formation of side products. researchgate.net

A general scheme for the Heck reaction of this compound is presented below:

Reactants : this compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., Et₃N, K₂CO₃).

Product : 2-Alkenylcyclopent-1-enecarbaldehyde.

Stille Reaction

The Stille reaction provides another versatile method for the alkenylation or arylation of this compound. This reaction couples the vinyl chloride with an organotin compound in the presence of a palladium catalyst. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org

The mechanism of the Stille reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the case of this compound, the vinyl chloride would first undergo oxidative addition to the palladium(0) catalyst. This is followed by transmetalation with the organostannane reagent, where the alkyl or aryl group from the tin compound is transferred to the palladium center. Finally, reductive elimination yields the desired alkenylated or arylated product and regenerates the palladium(0) catalyst. wikipedia.org

| Reaction | Coupling Partner | Catalyst | General Product |

| Heck Reaction | Alkene | Palladium(0) complex | 2-Alkenylcyclopent-1-enecarbaldehyde |

| Stille Reaction | Organostannane | Palladium(0) complex | 2-Alkenyl/Aryl-cyclopent-1-enecarbaldehyde |

Reactivity in Magnesium and Zinc Mediated Reactions

The reactivity of this compound can also be influenced by the presence of magnesium or zinc, leading to various transformations.

Magnesium-Mediated Reactions (Grignard-type Reactions)

While the direct formation of a Grignard reagent from this compound might be complicated by the presence of the aldehyde group, related magnesium-mediated reactions can be envisioned. For instance, the aldehyde could be protected, followed by the formation of a Grignard reagent from the vinyl chloride. This Grignard reagent would be a powerful nucleophile, capable of reacting with a wide range of electrophiles to introduce various functional groups at the 2-position of the cyclopentene ring.

Alternatively, the aldehyde group can be the site of reaction with an external Grignard reagent. This would lead to the formation of a secondary alcohol, which could then undergo further transformations.

Zinc-Mediated Reactions

Zinc-mediated reactions offer another avenue for the functionalization of this compound. Organozinc reagents are generally less reactive and more functional group tolerant than their Grignard counterparts. This could allow for more selective transformations.

One potential application is in Reformatsky-type reactions. If the aldehyde group is reacted with an α-halo ester in the presence of zinc, a β-hydroxy ester would be formed. Furthermore, zinc can facilitate coupling reactions, similar to palladium-catalyzed processes, but often with different reactivity and selectivity profiles. Studies on β-keto esters have shown that zinc-mediated reactions can lead to ring-expansion and chain-extension products under mild conditions. organic-chemistry.org

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a vinyl chloride moiety, makes it a valuable precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. nih.gov

Intramolecular Cyclizations Leading to Fused Heterocycles

By introducing a suitable nucleophilic group elsewhere in the molecule, intramolecular cyclization can be induced. For example, if the aldehyde group is first converted to a primary amine via reductive amination, subsequent intramolecular nucleophilic substitution of the vinyl chloride by the amine could lead to the formation of a fused dihydropyridine (B1217469) ring system.

Similarly, reaction of the aldehyde with a binucleophile, such as hydrazine (B178648) or hydroxylamine, could lead to the formation of a pyrazole (B372694) or isoxazole (B147169) ring, respectively. Subsequent intramolecular cyclization involving the vinyl chloride would result in a fused heterocyclic system. The specific reaction conditions would determine the final product.

Sigmatropic Rearrangements in Cyclopentene Derivatives

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. fiveable.me While direct sigmatropic rearrangements of this compound itself are not commonly reported, derivatives of cyclopentene can undergo such transformations. organicchemistrydata.orglibretexts.org

For instance, organicchemistrydata.orgbeilstein-journals.org-sigmatropic hydrogen shifts are well-documented in cyclopentadiene (B3395910) systems. libretexts.org If the cyclopentene ring of a this compound derivative were to be part of a larger conjugated system, sigmatropic rearrangements could become a plausible reaction pathway, leading to isomeric products. The feasibility of such rearrangements is governed by orbital symmetry rules. organicchemistrydata.orglibretexts.org For example, thermal organicchemistrydata.orgnih.gov-hydrogen shifts are generally forbidden, while organicchemistrydata.orgbeilstein-journals.org-shifts are allowed. libretexts.org Other types of sigmatropic rearrangements, such as nih.govnih.gov-rearrangements (like the Claisen or Cope rearrangements), could also be envisioned in appropriately substituted derivatives. libretexts.orgbeilstein-journals.orgnih.gov

Ring Expansion and Ring Contraction Strategies

The cyclopentene ring of this compound can potentially undergo ring expansion or contraction to form six-membered or four-membered rings, respectively. wikipedia.org

Ring Expansion

Ring expansion could be achieved through various methods. wikipedia.orgyoutube.com One strategy involves the conversion of the aldehyde to a diazomethane (B1218177) derivative. Subsequent treatment with a suitable catalyst could induce a Wolff rearrangement, followed by ring expansion to a six-membered ring. Another approach could involve a Tiffeneau-Demjanov-type rearrangement. wikipedia.org This would typically involve the conversion of the aldehyde to a cyanohydrin, followed by reduction to an amino alcohol. Diazotization of the amino group would then generate a carbocation, which could trigger a ring expansion to a cyclohexanone derivative.

Ring Contraction

Ring contraction of the cyclopentene ring is also a possibility. wikipedia.orgyoutube.com One potential route is through a Favorskii-type rearrangement. wikipedia.org This would require the conversion of the aldehyde to a suitable α-haloketone derivative. Treatment with a base would then promote a rearrangement to a cyclopropanecarboxylic acid derivative, effectively contracting the five-membered ring.

Electrophilic Functionalization and Substitution Patterns

The electronic properties of the substituents on the cyclopentene ring of this compound dictate its reactivity towards electrophiles. The chlorine atom is an electron-withdrawing group, while the aldehyde group is also deactivating towards electrophilic attack on the double bond.

Due to the electron-withdrawing nature of both the chloro and formyl groups, the double bond in this compound is electron-deficient. Therefore, it is generally not susceptible to electrophilic attack under standard conditions. Instead, functionalization is more readily achieved through nucleophilic substitution at the 2-position (displacing the chloride) or nucleophilic addition to the aldehyde group.

However, it is possible to modify the molecule to favor electrophilic substitution. For example, conversion of the aldehyde to an enol ether or an enamine would increase the electron density of the double bond, making it more susceptible to attack by weak electrophiles. In such cases, the directing effects of the substituents would need to be considered to predict the regiochemical outcome of the substitution.

Studies on related cyclopentenone systems have shown that substitution patterns can significantly influence their electrophilic character and reactivity. nih.gov For instance, the introduction of electron-donating groups can activate the ring towards electrophilic attack.

Friedel-Crafts Reactions on Related Halocyclopentenones

In the context of a molecule like this compound, the electron-withdrawing nature of the aldehyde and chloro groups deactivates the double bond towards electrophilic attack, which is the key step in a traditional Friedel-Crafts reaction. The reaction would likely require a highly activated aromatic substrate and a potent Lewis acid. The aldehyde group itself could also coordinate with the Lewis acid, further complicating the reaction.

However, palladium-catalyzed cross-coupling reactions, which can be seen as modern variants of Friedel-Crafts type transformations for creating aryl-carbon bonds, offer a more viable pathway. Reactions such as the Suzuki, Stille, Negishi, and Sonogashira couplings are powerful methods for forming C-C bonds with aryl, vinyl, and alkynyl partners. wikipedia.orglibretexts.orgwikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov For a substrate like this compound, these reactions would typically proceed at the vinyl chloride position.

For instance, a Suzuki coupling would involve the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This would lead to the formation of a 2-aryl-cyclopent-1-enecarbaldehyde. Similarly, Stille coupling would utilize an organotin reagent, wikipedia.orglibretexts.orgnih.gov Negishi coupling an organozinc reagent, researchgate.netnih.govresearchgate.net and Sonogashira coupling a terminal alkyne. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgmdpi.com

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound.

Transmetalation: The organometallic coupling partner (e.g., from the boronic acid, organotin, or organozinc reagent) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst.

Halogen Exchange and Functional Group Interconversions

The chloro and aldehyde functionalities in this compound are amenable to various interconversions, allowing for the synthesis of a diverse range of derivatives.

Halogen Exchange:

The vinyl chloride in this compound can potentially undergo halogen exchange reactions. While classic Finkelstein reactions are typically used for alkyl halides, metal-catalyzed methods have been developed for vinyl halides. wikipedia.org For example, treatment with sodium iodide in the presence of a copper or palladium catalyst could potentially convert the 2-chloro derivative into 2-iodocyclopent-1-enecarbaldehyde. The increased reactivity of the resulting vinyl iodide could be advantageous for subsequent cross-coupling reactions.

Functional Group Interconversions of the Aldehyde:

The aldehyde group is a versatile handle for a wide array of chemical transformations. imperial.ac.ukpressbooks.pubyoutube.comvanderbilt.edu Some key reactions include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-chlorocyclopent-1-enecarboxylic acid, using standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid). nih.gov

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (2-chlorocyclopent-1-enyl)methanol, using mild reducing agents like sodium borohydride. More powerful reducing agents like lithium aluminum hydride might also reduce the carbon-carbon double bond or effect the carbon-chlorine bond.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, extending the carbon chain.

Imination and Reductive Amination: The aldehyde can react with primary amines to form imines, which can then be reduced to secondary amines. This is a key step in the Buchwald-Hartwig amination, a palladium-catalyzed method for forming carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.netrsc.org This reaction would typically involve the coupling of an amine with the vinyl chloride, but reactions involving the aldehyde are also a possibility for further functionalization.

Below is a table summarizing potential functional group interconversions for this compound.

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

| Aldehyde | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid |

| Aldehyde | NaBH₄ | Primary Alcohol |

| Aldehyde | R'P(Ph)₃ | Alkene |

| Aldehyde | R'NH₂, then NaBH₃CN | Secondary Amine |

| Vinyl Chloride | NaI, Cu(I) or Pd(0) catalyst | Vinyl Iodide |

| Vinyl Chloride | ArB(OH)₂, Pd(0) catalyst, base (Suzuki) | Aryl-substituted alkene |

| Vinyl Chloride | R'SnBu₃, Pd(0) catalyst (Stille) | R'-substituted alkene |

| Vinyl Chloride | R'NH₂, Pd(0) catalyst, base (Buchwald-Hartwig) | Eneamine |

Synthesis of Complex Molecular Scaffolds and Derivatives from 2 Chlorocyclopent 1 Enecarbaldehyde

Construction of Nitrogen-Containing Heterocycles

The dual functionality of 2-Chlorocyclopent-1-enecarbaldehyde makes it an ideal starting point for synthesizing fused heterocyclic compounds, which are core structures in many pharmacologically active agents.

Cyclopenta[b]pyrrole (B12890464) and Cyclopenta[b]pyridine Synthesis

Cyclopenta[b]pyrroles: The synthesis of the cyclopenta[b]pyrrole core often relies on the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org For this compound to be utilized in this manner, it would first need to be converted into a suitable 1,4-dicarbonyl precursor. A potential synthetic route could involve the hydrolysis of the vinylic chloride to a ketone, followed by functional group manipulation of the aldehyde to introduce the second carbonyl group at the appropriate position. Catalytic methods, for instance using proline, have been shown to facilitate Paal-Knorr reactions for creating highly substituted pyrroles. rsc.org

Cyclopenta[b]pyridines: The construction of cyclopentane-fused pyridines can be achieved through various methods, including modifications of the Bohlmann-Rahtz pyridine (B92270) synthesis. nih.govresearchgate.netorganic-chemistry.org This reaction typically involves the condensation of an enamine with an ethynyl (B1212043) ketone. organic-chemistry.org A plausible strategy starting from this compound would involve its conversion to a cyclopentanone (B42830) derivative, which could then be reacted under modified Bohlmann-Rahtz conditions with an appropriate aminocrotonate or a related species to build the fused pyridine ring. nih.govresearchgate.net

Dicyclopenta[b,e]pyrazine Formation

The formation of pyrazine (B50134) rings is most commonly achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net The synthesis of a dicyclopenta[b,e]pyrazine, a complex fused system, would require a dicarbonyl compound derived from a cyclopentane (B165970) skeleton. A hypothetical pathway to such a structure from this compound could involve an initial dimerization of the cyclopentene (B43876) ring followed by oxidation. More practically, the starting aldehyde could be converted into a cyclopentane-1,2-dione derivative. This key intermediate could then be reacted with a suitable cyclopentane-fused 1,2-diamine to construct the central pyrazine ring, thereby fusing the two cyclopentane moieties. Biomimetically-inspired syntheses of pyrazine alkaloids have been accomplished through the homodimerization of α-amino aldehydes followed by air oxidation, suggesting another potential, albeit complex, route. mdpi.com

Quinoxaline (B1680401) Derivatives Incorporating Chlorocyclopentenyl Moieties

Quinoxalines, which are important scaffolds in medicinal chemistry, are typically synthesized via the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. To incorporate the chlorocyclopentenyl group using this method, this compound would first need to be oxidized to a 1,2-dicarbonyl species. For example, selective oxidation of the aldehyde to a carboxylic acid, followed by α-hydroxylation and subsequent oxidation, could yield the necessary 2-chloro-1-formylcyclopentanone or a related diketone, which could then be condensed with o-phenylenediamine.

An alternative approach involves building upon a pre-formed quinoxaline ring. For instance, a nucleophilic aromatic substitution reaction could be envisioned. A quinoxaline core bearing a good leaving group, such as a chlorine atom, could react with a hydroxylated derivative of 2-chlorocyclopentene to form an ether linkage, effectively tethering the chlorocyclopentenyl moiety to the heterocyclic system.

| Reaction Type | Precursor from Starting Material | Co-reactant | Resulting Heterocycle |

| Paal-Knorr Pyrrole Synthesis | Cyclopentane-1,4-dione derivative | Primary Amine/Ammonia | Cyclopenta[b]pyrrole |

| Bohlmann-Rahtz Pyridine Synthesis | Cyclopentanone derivative | Enamine/Ethynyl Ketone | Cyclopenta[b]pyridine |

| Pyrazine Synthesis | Cyclopentane-1,2-dione derivative | 1,2-Diamine | Dicyclopenta[b,e]pyrazine |

| Quinoxaline Synthesis | 1,2-Dicarbonyl cyclopentane derivative | o-Phenylenediamine | Cyclopentenyl-fused Quinoxaline |

Generation of Stereochemically Defined Intermediates

Controlling stereochemistry is paramount in the synthesis of bioactive molecules. This compound's aldehyde group provides a handle for various asymmetric transformations.

Pathways to Enantiopure Cyclopentene Structures

The creation of enantiomerically pure cyclopentene structures from achiral starting materials is a significant challenge that is often addressed using organocatalysis. The aldehyde functionality in this compound is well-suited for such transformations. For instance, asymmetric aldol (B89426) or Mannich reactions catalyzed by chiral amines (e.g., proline and its derivatives) could be employed to install new stereocenters with high enantioselectivity.

Furthermore, N-heterocyclic carbenes (NHCs) can catalyze reactions that generate chirality. The aldehyde can be converted into a Breslow intermediate, an acyl anion equivalent, which can then participate in various enantioselective C-C bond-forming reactions. nih.gov These methods provide a direct route to chiral cyclopentene derivatives that retain the valuable chloro-substituted double bond for further functionalization.

Diastereoselective Approaches in Derivative Synthesis

In addition to controlling single stereocenters, modern synthetic methods allow for the simultaneous and controlled formation of multiple stereocenters.

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed reactions are powerful tools for diastereoselective synthesis. For example, the reaction of an aldehyde with an allene, catalyzed by a chiral NHC, can produce functionalized cyclopentenols with high diastereoselectivity. Applying this to this compound would involve its reaction with a 1,2-allenone in the presence of an NHC catalyst, directly affording a complex cyclopentene derivative with multiple, well-defined stereocenters. NHCs have also been used to catalyze diastereoselective cross-benzoin reactions and other additions involving aldehydes. acs.orgnih.govacs.org

Multicomponent Reactions: An efficient strategy for building molecular complexity involves combining organocatalysis with multicomponent reactions (MCRs). A chiral building block, potentially derived from an initial asymmetric reaction on this compound, could be employed in a subsequent diastereoselective intramolecular isocyanide-based MCR. Such an approach allows for the rapid assembly of highly functionalized, tetrasubstituted cyclopentenyl frameworks with excellent control over the relative stereochemistry (high diastereomeric ratios).

| Method | Reactant(s) with Aldehyde | Catalyst Type | Stereochemical Outcome |

| Asymmetric Aldol Reaction | Ketone/Aldehyde | Chiral Amine (e.g., Proline) | Enantioselective |

| NHC-Catalyzed Benzoin Reaction | Second Aldehyde | N-Heterocyclic Carbene (NHC) | Diastereoselective acs.org |

| NHC-Catalyzed Allene Annulation | 1,2-Allenone | N-Heterocyclic Carbene (NHC) | Diastereoselective |

| Isocyanide-based MCR | Amine, Isocyanide | (Pre-functionalized chiral substrate) | Diastereoselective |

Formation of Benzamido-Propanoate Derivatives

The synthesis of benzamido-propanoate derivatives from this compound represents a potential pathway to novel compounds with possible biological activities. While direct experimental data for this specific transformation is not extensively documented in publicly available literature, the reaction is conceptually plausible based on the known reactivity of α,β-unsaturated aldehydes and ketones. A proposed synthetic route could involve a multi-step sequence.

A plausible reaction scheme would likely begin with the conjugate addition of a nitrogen nucleophile, such as an amine, to the β-position of the cyclopentenone ring. This would be followed by a reaction involving the aldehyde group and a suitable benzamide-containing reagent. For instance, a Rh(III)-catalyzed reaction has been reported between benzamide (B126) and diphenylcyclopropenone, which proceeds via a C-H activation mechanism to ultimately form cyclopentene spiroindolinones. acs.org This suggests that under appropriate catalytic conditions, the aldehyde functionality of this compound could potentially react with a benzamide derivative.

Alternatively, the aldehyde could first be converted to a more reactive intermediate. For example, it could undergo a condensation reaction with a malonic acid derivative, followed by subsequent reactions to introduce the benzamido group. The chlorine atom on the cyclopentene ring offers an additional handle for functionalization, which could be exploited either before or after the formation of the propanoate side chain.

A hypothetical reaction pathway is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1 | This compound | Amine (R-NH2) | Base | 2-Chloro-3-(alkylamino)cyclopentanecarbaldehyde |

| 2 | Intermediate from Step 1 | Benzoyl Chloride | Base | N-Alkyl-N-(2-chloro-1-formylcyclopentyl)benzamide |

| 3 | Intermediate from Step 2 | Oxidizing Agent | - | N-Alkyl-N-(2-chloro-1-carboxycyclopentyl)benzamide |

This table represents a conceptual pathway and highlights the key transformations that would be necessary to achieve the synthesis of benzamido-propanoate derivatives from the starting aldehyde. Further research and experimental validation would be required to establish the feasibility and optimal conditions for such a synthesis.

Macrocyclic and Spirocyclic Frameworks

The construction of macrocyclic and spirocyclic frameworks is a significant area of synthetic chemistry, driven by the prevalence of these motifs in natural products and medicinally important compounds. nih.gov this compound, with its inherent functionality, serves as a potential starting material for the assembly of such complex architectures.

Strategies for Spirocyclic Compound Synthesis (relevant to similar cyclopentenones)

Spirocycles, characterized by two rings sharing a single common atom, are of great interest due to their unique three-dimensional structures. nih.gov Several synthetic strategies can be envisioned for the construction of spirocyclic compounds from cyclopentenone-like precursors. These methods often involve key steps such as cycloaddition reactions, ring-closing metathesis, and intramolecular cyclizations. nih.gov

One common approach involves the use of the cyclopentenone core as a dienophile in Diels-Alder reactions. wikipedia.org The resulting bicyclic adduct can then be further elaborated to generate spirocyclic systems. The aldehyde and chlorine functionalities on this compound could be used to direct the stereochemistry of the cycloaddition or to introduce further complexity in subsequent steps.

Another powerful strategy is the use of intramolecular reactions. For example, a side chain could be introduced at the C-3 position of the cyclopentenone ring, which could then undergo an intramolecular cyclization onto the carbonyl carbon or the double bond to form the second ring of the spirocycle. Ring-closing metathesis of a diene precursor, where one of the double bonds is part of the cyclopentene ring, is another viable route.

The table below summarizes some general strategies for spirocycle synthesis that could be adapted for use with this compound.

| Strategy | Key Reaction | Description | Potential Application with this compound |

| Cycloaddition | Diels-Alder Reaction | The cyclopentenone acts as a dienophile, reacting with a diene to form a bicyclic system which can be a precursor to a spirocycle. | The aldehyde and chlorine can influence the regioselectivity and stereoselectivity of the cycloaddition. |

| Intramolecular Aldol/Michael Addition | Intramolecular Cyclization | A tethered nucleophile attacks the carbonyl group or the β-carbon of the enone. | A side chain attached to the cyclopentenone ring could cyclize to form the spirocyclic junction. |

| Ring-Closing Metathesis (RCM) | Olefin Metathesis | A diene precursor containing the cyclopentenone moiety undergoes cyclization catalyzed by a ruthenium or molybdenum catalyst. | A diene side chain could be introduced, allowing for RCM to form the second ring. |

| Radical Cyclization | Radical Addition | An intramolecular radical addition to the double bond or carbonyl group. | Generation of a radical on a side chain could lead to spirocyclization. |

These strategies highlight the potential of functionalized cyclopentenones as building blocks for the synthesis of complex spirocyclic architectures.

Application in Total Synthesis of Natural Products and Bioactive Molecules

The structural motif of a functionalized cyclopentenone is a common feature in a wide range of natural products and bioactive molecules, including prostaglandins, alkaloids, and polyketides. wikipedia.org Consequently, this compound represents a potentially valuable starting material for the total synthesis of such compounds.

Intermediates for Polyketide and Alkaloid Synthesis

Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). nih.govnih.gov The biosynthesis of some polyketides involves the formation of cyclic intermediates, including those with cyclopentane rings. nih.gov The presence of a chlorine atom in this compound is particularly noteworthy, as halogenated intermediates are known in the biosynthesis of some polyketides, such as salinosporamide A. nih.gov Synthetic routes utilizing chlorinated building blocks can therefore mimic biosynthetic pathways or provide access to novel analogues.

Alkaloids are another major class of natural products, characterized by the presence of a nitrogen atom in a heterocyclic ring. researchgate.netyoutube.com The synthesis of many alkaloids involves cyclization reactions to form the core ring systems. nih.govnih.gov A cyclopentenone precursor like this compound could be elaborated into a key intermediate for alkaloid synthesis. For instance, the introduction of a nitrogen-containing side chain could be followed by an intramolecular cyclization to construct a fused or spirocyclic nitrogen heterocycle, a common feature in many alkaloids.

The potential of this compound as a precursor for these natural product classes is summarized below:

| Natural Product Class | Relevant Structural Features | Potential Synthetic Utility of this compound |

| Polyketides | Cyclopentane/one rings, potential for halogenation | Can serve as a C5 building block; the chlorine atom can be retained or replaced. |

| Alkaloids | Nitrogen-containing heterocyclic rings, often with complex stereochemistry | The cyclopentenone ring can be a scaffold for constructing fused or spirocyclic alkaloid cores. |

Precursors for Fluoroacyl-Substituted Cyclopentenones

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Fluoroacyl-substituted compounds, in particular, are of interest in medicinal chemistry and materials science. While direct methods for the fluoroacylation of this compound are not well-established, several strategies could be envisioned for the synthesis of fluoroacyl-substituted cyclopentenones using this precursor.

One approach would involve the conversion of the aldehyde group into a fluoroacyl moiety. This could potentially be achieved through a series of reactions, such as oxidation of the aldehyde to a carboxylic acid, followed by conversion to an acid chloride and subsequent fluorination. Alternatively, the aldehyde could be reacted with a fluorinated nucleophile, followed by oxidation.

Another strategy would be to first construct the desired cyclopentenone ring with a fluoroacyl group already in place, potentially using a fluorinated building block in a condensation reaction. However, utilizing this compound as a starting material would require the development of a method to replace the chlorine atom or the aldehyde group with a fluoroacyl group.

A hypothetical two-step process to introduce a trifluoromethylacyl group is presented below:

| Step | Reaction | Description |

| 1 | Grignard Reaction with Ruppert-Prakash Reagent | The aldehyde reacts with (trifluoromethyl)trimethylsilane (B129416) in the presence of a catalyst to form a trifluoromethylated alcohol. |

| 2 | Oxidation | The resulting secondary alcohol is oxidized to the corresponding ketone, yielding a fluoroacyl-substituted cyclopentenone. |

This proposed sequence illustrates a potential route to access these valuable fluorinated compounds, though experimental verification is necessary.

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of 2-chlorocyclopent-1-enecarbaldehyde. Analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular framework.

Detailed ¹H and ¹³C NMR Assignments for Structural Confirmation

While a specific, publicly available, peer-reviewed full assignment for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aldehyde proton, the methylene (B1212753) protons of the cyclopentene (B43876) ring, and the allylic protons. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the C3 and C4 positions of the cyclopentene ring would likely resonate in the range of δ 2.0-3.0 ppm, with their multiplicity depending on the coupling with adjacent protons. The protons on C5, being allylic, would also be found in a similar region, potentially with more complex splitting patterns due to coupling with the protons on C4.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded and would appear significantly downfield, generally in the range of δ 185-195 ppm. The vinylic carbons, C1 and C2, are expected to resonate between δ 130 and 150 ppm. The chlorinated carbon (C2) would likely be further downfield within this range. The aliphatic carbons of the cyclopentene ring (C3, C4, and C5) would appear in the upfield region, typically between δ 20 and 40 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | 9.5 - 10.5 (s) | 185 - 195 |

| C1 | - | 130 - 140 |

| C2 | - | 140 - 150 |

| C3 | 2.0 - 3.0 (m) | 20 - 40 |

| C4 | 2.0 - 3.0 (m) | 20 - 40 |

| C5 | 2.0 - 3.0 (m) | 20 - 40 |

Note: s = singlet, m = multiplet. These are predicted values and may vary in experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR techniques are indispensable. Experiments such as Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the methylene groups in the cyclopentene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₆H₇ClO, the theoretical exact mass is 130.0185425 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds very closely to this calculated value, typically within a few parts per million (ppm), thereby confirming the elemental formula and providing strong evidence for the compound's identity.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₇ClO |

| Exact Mass | 130.0185425 Da nih.gov |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl and carbon-carbon double bond stretching vibrations.

A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , which is characteristic of the C=O stretching vibration of an α,β-unsaturated aldehyde. The C=C double bond of the cyclopentene ring would give rise to a medium intensity band around 1600-1650 cm⁻¹ . The C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically between 600 and 800 cm⁻¹ . Additionally, C-H stretching vibrations for the aldehyde and the aliphatic ring protons would be observed around 2720-2820 cm⁻¹ (aldehyde C-H) and 2850-3000 cm⁻¹ (aliphatic C-H), respectively.

Predicted IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1680 - 1700 | Strong |

| C=C (alkene) | 1600 - 1650 | Medium |

| C-H (aldehyde) | 2720 - 2820 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C-Cl | 600 - 800 | Medium-Strong |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers valuable insights into the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal information about the molecule's reactivity. The distribution of electron density and the electrostatic potential map could highlight the electrophilic and nucleophilic sites. For instance, the carbonyl carbon would be expected to be an electrophilic center, while the oxygen atom and the double bond could act as nucleophilic sites. These computational insights are crucial for predicting the regioselectivity and stereoselectivity of its reactions.

Conformational Analysis and Energy Landscapes

The cyclopentene ring itself is not planar and can adopt various puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms. For a substituted cyclopentene like this compound, the substituents will influence the relative energies of these conformations.

Furthermore, rotation around the C-C single bond between the cyclopentene ring and the formyl group (-CHO) gives rise to different rotamers. The two principal planar rotamers are the s-trans (or antiperiplanar) and s-cis (or synperiplanar) conformations, where the C=O bond is oriented away from or towards the C=C bond of the ring, respectively.

A comprehensive conformational analysis would involve a systematic search of the potential energy surface by varying the ring pucker and the dihedral angle of the aldehyde group. The relative energies of the resulting conformers would be calculated to identify the most stable structures and the energy barriers between them.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Conformation | Aldehyde Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope | s-trans | 0.00 |

| 2 | Envelope | s-cis | 1.5 |

| 3 | Twist | s-trans | 0.8 |

| 4 | Twist | s-cis | 2.3 |

Note: This data is illustrative and based on typical energy differences found in similar α,β-unsaturated aldehydes. The s-trans conformer is often more stable due to reduced steric hindrance.

The energy landscape would reveal the transition states connecting these stable conformers, allowing for the determination of rotational and inversional barriers. This information is crucial for understanding the molecule's dynamic behavior in different environments.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational models are not only used to predict molecular structure but also to forecast spectroscopic properties, which can then be compared with experimental data for validation.

Spectroscopic Parameter Prediction:

Techniques such as DFT can be employed to predict various spectroscopic parameters:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecule's conformation. For instance, the chemical shift of the aldehydic proton would likely differ between the s-cis and s-trans conformers.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed. The C=O and C=C stretching frequencies are particularly informative and would be expected in the regions of 1680-1700 cm⁻¹ and 1640-1660 cm⁻¹, respectively. The exact positions would be modulated by the electronic interplay between the chlorine atom and the aldehyde group.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (Aldehydic H) | 9.5 - 9.8 ppm |

| ¹³C NMR Chemical Shift (Carbonyl C) | 185 - 190 ppm |

| IR Stretching Frequency (C=O) | ~1690 cm⁻¹ |

| IR Stretching Frequency (C=C) | ~1650 cm⁻¹ |

Note: These are typical ranges for α,β-unsaturated aldehydes and would be refined by specific computational models.

Prediction of Reaction Pathways:

Computational chemistry is also invaluable for elucidating potential reaction mechanisms. For this compound, several reaction pathways could be investigated:

Nucleophilic Addition to the Carbonyl Group: The aldehyde functionality is a primary site for nucleophilic attack. Computational modeling can map the energy profile of this reaction, identifying the transition state and the activation energy. The stereoselectivity of the attack (i.e., from which face of the carbonyl plane the nucleophile approaches) can also be predicted based on the steric and electronic characteristics of the stable conformers.

Michael Addition: As an α,β-unsaturated aldehyde, the compound is susceptible to conjugate (or Michael) addition at the β-carbon of the cyclopentene ring. Theoretical calculations can compare the activation energies for 1,2-addition (at the carbonyl) versus 1,4-addition (at the β-carbon) to predict the likely outcome with different types of nucleophiles.

Pericyclic Reactions: The conjugated π-system could potentially participate in pericyclic reactions, such as Diels-Alder reactions, where it could act as a dienophile. Computational studies can assess the feasibility and stereochemical outcome of such reactions.

By mapping the intricate details of its conformational preferences, spectroscopic signatures, and reactive tendencies, a comprehensive computational and spectroscopic analysis provides a foundational understanding of the chemical nature of this compound.

Q & A

Basic: What synthetic routes are recommended for preparing high-purity 2-Chlorocyclopent-1-enecarbaldehyde, and how can purity be validated?

Methodological Answer:

A common approach involves Friedel-Crafts acylation of cyclopentene derivatives followed by chlorination. For example, cyclopentene can be acylated using acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃), followed by selective chlorination at the α-position using Cl₂ or SOCl₂ under controlled conditions .

Purity Validation:

- Gas Chromatography (GC) or HPLC with UV detection to assess purity (>98% recommended for research use).

- NMR Spectroscopy (¹H/¹³C) to confirm structural integrity and absence of isomers (e.g., distinguishing 1,2- vs. 1,3-substitution patterns) .

- Mass Spectrometry (MS) for molecular weight confirmation.

Key Consideration: Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the aldehyde group .

Advanced: How can contradictory data in literature regarding the compound’s reactivity in Diels-Alder reactions be resolved?

Methodological Answer:

Contradictions often arise from differences in substrate stereochemistry , solvent polarity , or catalytic conditions . To address this:

- Perform control experiments under standardized conditions (e.g., toluene vs. THF, 25°C vs. 60°C) to isolate variables .

- Use computational modeling (DFT or MD simulations) to predict regioselectivity and compare with experimental outcomes .

- Analyze reaction kinetics via in-situ IR or NMR to track intermediate formation, which may explain divergent pathways .

Example: If literature reports conflicting endo/exo ratios, verify diene conformation (s-cis vs. s-trans) using X-ray crystallography of intermediates .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- First Aid: Immediate eye irrigation with saline solution (15+ minutes) and decontamination of exposed skin using pH-neutral soap .

- Storage: Store in amber glass bottles under inert gas at 2–8°C to prevent aldehyde oxidation or thermal decomposition .

Note: Conduct a risk assessment for waste disposal, as chlorinated aldehydes may require neutralization before incineration .

Advanced: How can computational methods predict the electrophilic reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers (e.g., aldehyde carbon vs. α-chlorinated positions) .

- Molecular Electrostatic Potential (MEP) Maps: Visualize electron-deficient regions to predict nucleophilic attack sites .

- Solvent Effects: Use the COSMO-RS model to simulate solvent polarity’s impact on reaction barriers (e.g., water vs. dichloromethane) .

Validation: Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

Basic: What spectroscopic techniques are optimal for characterizing degradation products of this compound?

Methodological Answer:

- GC-MS: Identify volatile degradation byproducts (e.g., cyclopentene or chloroformic acid esters) .

- FT-IR: Monitor carbonyl (C=O) stretching frequency shifts (∼1700 cm⁻¹) to detect oxidation or hydrolysis .

- High-Resolution LC-MS: Detect non-volatile degradation products (e.g., dimerized species or hydrated aldehydes) .

Tip: Use isotopically labeled analogs (e.g., D₂O hydrolysis studies) to trace degradation pathways .

Advanced: How to design a study reconciling discrepancies in the compound’s reported cytotoxicity across cell lines?

Methodological Answer:

- Standardized Assays: Use identical cell lines (e.g., HEK293 vs. HepG2), culture conditions, and exposure times (e.g., 24h vs. 48h) .

- Mechanistic Profiling: Measure reactive oxygen species (ROS), mitochondrial membrane potential, and caspase activation to differentiate apoptosis pathways .

- Metabolomic Analysis: Compare intracellular metabolite profiles (e.g., glutathione depletion) to identify cell-specific detoxification responses .

Statistical Approach: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to quantify variability between replicates and studies .

Basic: What are the best practices for citing literature on this compound in academic writing?

Methodological Answer:

- Source Selection: Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over patents or non-peer-reviewed databases .

- Data Attribution: Clearly distinguish between original data (e.g., unpublished NMR spectra) and literature values (e.g., reported melting points) .

- Format Consistency: Use ACS or RSC citation styles for chemical terminology and numbering (e.g., J. Am. Chem. Soc. guidelines) .

Ethical Note: Avoid "citation stacking" and ensure references directly support claims (e.g., mechanistic proposals) .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate the compound’s metabolic fate in biological systems?

Methodological Answer:

- Synthetic Incorporation: Introduce ¹³C at the aldehyde carbon via Buchwald-Hartwig amination with labeled CO .

- Tracing Studies: Administer labeled compound to in vitro models (e.g., liver microsomes) and track metabolites using LC-HRMS .

- Kinetic Isotope Effects (KIE): Compare reaction rates of ¹²C vs. ¹³C analogs to identify rate-determining steps in metabolic pathways .

Data Interpretation: Use software like XCMS Online for non-targeted metabolomics to map biotransformation networks .

Basic: How to optimize solvent selection for recrystallizing this compound?

Methodological Answer:

- Solvent Screening: Test mixtures of ethyl acetate/hexane (polar/non-polar) or dichloromethane/pentane (low boiling point).

- Critical Parameters: Monitor solubility at elevated temperatures (≥60°C) and cooling rates (0.5°C/min) to control crystal size .

- Purity Check: Validate via melting point analysis (literature comparison) and HPLC to detect solvent inclusion .

Advanced: What strategies address inconsistencies in quantum yield measurements for photochemical reactions involving this compound?

Methodological Answer:

- Calibration Standards: Use actinometry (e.g., ferrioxalate) to standardize light source intensity across labs .

- Temperature Control: Employ jacketed reactors to minimize thermal degradation during irradiation .

- Transient Absorption Spectroscopy: Detect short-lived intermediates (e.g., triplet states) to refine mechanistic models .

Reporting: Adopt FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.